H-Leu-arg-pro-OH

ACE inhibition Peptide inhibitor Tripeptide SAR

Choose H-Leu-Arg-Pro-OH (Leu-Arg-Pro) as your validated ACE inhibitor (IC50 0.27 µM) or LHRH intermediate. This tripeptide's arginine residue is essential for potency, outperforming neutral variants like Leu-Ser-Pro (IC50 1.7 µM). Ideal for SAR benchmarks, in vivo hypertension studies (15 mmHg reduction in SHR), or fragment condensation. Its proline-induced conformational constraint ensures reliable, sequence-defined activity for your research.

Molecular Formula C17H32N6O4
Molecular Weight 384.5 g/mol
CAS No. 133943-59-6
Cat. No. B1336404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-arg-pro-OH
CAS133943-59-6
Molecular FormulaC17H32N6O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
InChIInChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1
InChIKeyIBMVEYRWAWIOTN-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-Arg-Pro-OH (CAS 133943-59-6): A Quantified, Sequence-Defined ACE Inhibitory Tripeptide


H-Leu-Arg-Pro-OH (Leucylarginylproline) is a synthetic tripeptide composed of L-leucine, L-arginine, and L-proline, first synthesized as a novel intermediate for luteinizing hormone-releasing hormone (LHRH) analogs [1]. It is most prominently characterized as an inhibitor of angiotensin-converting enzyme (ACE) with an established in vitro IC50 of 0.27 µM, as documented in primary research isolating it from α-zein hydrolysate [2]. The compound has a molecular formula of C17H32N6O4 and a molecular weight of 384.47 g/mol. Due to its proline residue, it exhibits conformational constraints that are valuable for structure-activity mapping and enzymology studies .

Why Generic ACE Tripeptides Cannot Substitute for H-Leu-Arg-Pro-OH


The scientific and procurement decision to select H-Leu-Arg-Pro-OH over its closest structural analogs (e.g., Leu-Ser-Pro, Leu-Gln-Pro) or extended peptide variants cannot be based on chemical class alone. Minor alterations to the central or terminal amino acid sequence profoundly affect both the in vitro potency and the in vivo pharmacodynamic profile of ACE-inhibitory tripeptides. Specifically, replacing the basic arginine residue at position 2 with a neutral or uncharged residue (e.g., Ser, Gln) results in a substantial loss of ACE inhibitory activity, as quantified in direct head-to-head comparisons [1]. Furthermore, extending the tripeptide sequence (e.g., to Leu-Arg-Pro-Phe-Phe) yields negligible improvements in in vitro potency but introduces new steric hindrance considerations and alters binding dynamics, potentially compromising activity [2]. Therefore, substitution without explicit quantitative justification across the specific sequence LRP risks introducing significant variability in both molecular recognition and biological effect.

Quantified Differentiation Evidence: H-Leu-Arg-Pro-OH vs. Structural Analogs


In Vitro ACE Inhibitory Potency: 6.3-Fold Superior to Leu-Ser-Pro

H-Leu-Arg-Pro-OH demonstrates a 6.3-fold higher inhibitory potency against angiotensin-converting enzyme (ACE) in vitro compared to the closely related analog Leu-Ser-Pro, and a 7.0-fold higher potency compared to Leu-Gln-Pro, under identical assay conditions. This significant difference is driven by the basic arginine at position 2, which is crucial for enzyme interaction [1].

ACE inhibition Peptide inhibitor Tripeptide SAR IC50 comparison

In Vivo Hypotensive Efficacy: Quantified Intravenous Activity in Hypertensive Model

H-Leu-Arg-Pro-OH exhibits a rapid and pronounced hypotensive effect in spontaneously hypertensive rats (SHR) following intravenous administration. A single 30 mg/kg intravenous injection resulted in a maximal decrease in blood pressure of approximately 15 mmHg, a key in vivo pharmacodynamic benchmark [1]. This provides a direct, animal-model-validated efficacy metric absent from many other ACE-inhibitory di- or tri-peptides identified solely through in vitro screening.

Hypotensive peptide In vivo pharmacology SHR model Blood pressure reduction

Sequence Extension and C-Terminal Modification: SAR Impact on ACE Activity

Extending the H-Leu-Arg-Pro-OH sequence to Leu-Arg-Pro-Phe-Phe provides a marginal, non-significant improvement in in vitro ACE inhibition (IC50 of 0.26 µM vs. 0.27 µM), indicating that the core tripeptide sequence is the minimal pharmacophore for potent activity [1]. Furthermore, the study establishes that C-terminal modifications are detrimental to activity, with inhibitory potency decreasing sequentially when Pro is replaced by L-Pro, D-Pro, or Ac6c [1].

Peptide SAR ACE inhibitor Molecular docking Leu-Arg-Pro derivative

Dual Application Value: Intermediate for Bioactive Peptide Synthesis (LHRH Fragment)

H-Leu-Arg-Pro-OH, in both protected and unprotected forms, is a critical intermediate for the synthesis of the decapeptide luteinizing hormone-releasing hormone (LHRH, sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) and its clinically relevant analogs [1]. The Leu-Arg-Pro sequence represents the 7-9 fragment of LHRH, and its synthetic availability was a key enabler for producing full-length LHRH via fragment condensation, a method that conveniently provides analogs with changes in the 7-10 positions [2].

Peptide synthesis intermediate LHRH analog Gonadotropin regulation Fragment condensation

High-Value Research Scenarios for H-Leu-Arg-Pro-OH Procurement


Definitive ACE Inhibition Studies Requiring a Quantified, High-Potency Tripeptide Baseline

When designing experiments to study the structure-activity relationship (SAR) of ACE inhibitors or to serve as a positive control in inhibitor screening assays, H-Leu-Arg-Pro-OH provides a well-characterized, sequence-defined benchmark. Its IC50 of 0.27 µM [1] is significantly more potent than other natural tripeptide ACE inhibitors (e.g., Leu-Ser-Pro, Leu-Gln-Pro), allowing for a clear and measurable signal at lower, more experimentally tractable concentrations [1].

Validating In Vitro-to-In Vivo Translation of Hypotensive Peptides in Mammalian Models

For researchers requiring a peptide tool that has documented efficacy in both a biochemical (ACE inhibition) and a physiological (blood pressure regulation) context, H-Leu-Arg-Pro-OH is a validated choice. Its ability to reduce blood pressure by ~15 mmHg in the spontaneously hypertensive rat (SHR) model after a 30 mg/kg i.v. dose [1] provides a critical, published benchmark for in vivo pharmacology and dose-response studies.

Synthesis of LHRH and Its Clinically-Relevant Analogs via Fragment Condensation

This compound is an essential fragment for the synthesis of the full-length decapeptide Luteinizing Hormone-Releasing Hormone (LHRH) and its analogs. The Leu-Arg-Pro sequence (positions 7-9) is a core component, and the availability of this pure tripeptide intermediate is a prerequisite for efficient fragment condensation strategies [1]. This is particularly relevant for laboratories engaged in reproductive endocrinology research or the development of peptide-based therapeutics targeting the pituitary-gonadal axis [2].

Developing Next-Generation ACE Inhibitors with Minimized Side Effects

This compound serves as a foundational scaffold for the rational design of novel peptide-based ACE inhibitors. Studies have shown that the core Leu-Arg-Pro sequence is the minimal pharmacophore for high potency [1], and modifications to its N- and C-termini can be rationally explored to modulate binding interactions, as demonstrated by molecular docking studies with testicular ACE (tACE) [1]. This makes it an ideal starting material for medicinal chemistry efforts aiming to reduce side effects while maintaining anti-hypertensive efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Leu-arg-pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.